4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, an oxadiazole ring, and a thiophene ring. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the piperidine ring: This step might involve nucleophilic substitution reactions where a piperidine derivative reacts with an intermediate compound.
Incorporation of the thiophene ring: This could be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring or the piperidine ring.
Substitution: Various substitution reactions could occur, especially on the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with oxadiazole rings are often studied for their catalytic properties.
Material Science:
Biology and Medicine
Pharmacology: Exploration as potential drug candidates due to their structural diversity and biological activity.
Biochemistry: Studying interactions with biological macromolecules.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Uniqueness
The isopropyl group in 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide might confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivities compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)13-17-18-14(21-13)11-5-7-19(8-6-11)15(20)16-12-4-3-9-22-12/h3-4,9-11H,5-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPPXJQMXATDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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